4-(Aminomethyl)-1-benzylpiperidin-3-ol
CAS No.:
Cat. No.: VC18695103
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-benzylpiperidin-3-ol |
| Standard InChI | InChI=1S/C13H20N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 |
| Standard InChI Key | RRDGDEYDSHWRTM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC(C1CN)O)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Stereochemical Considerations
The core structure of 4-(aminomethyl)-1-benzylpiperidin-3-ol consists of a six-membered piperidine ring substituted at three positions:
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A benzyl group () attached to the nitrogen atom at position 1.
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An aminomethyl group () at position 4.
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A hydroxyl group () at position 3.
Comparative Analysis of Related Piperidine Derivatives
The following table contrasts key structural features of 4-(aminomethyl)-1-benzylpiperidin-3-ol with its methyl-substituted analog:
| Property | 4-(Aminomethyl)-1-benzylpiperidin-3-ol | (3S,4S)-4-Amino-1-benzyl-3-methylpiperidin-3-ol |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 220.31 | 220.31 |
| Substituents | -NHCH at C4, -OH at C3 | -NH at C4, -CH and -OH at C3 |
| Stereochemistry | Undefined | (3S,4S) |
| XLogP3 | Not reported | 0.6 |
The absence of a methyl group in 4-(aminomethyl)-1-benzylpiperidin-3-ol likely reduces its lipophilicity compared to the methylated analog, as evidenced by the higher XLogP3 value (0.6) in the latter . This difference may impact membrane permeability and metabolic stability.
Synthesis and Chemical Stability
Proposed Synthetic Routes
While no explicit synthesis protocol for 4-(aminomethyl)-1-benzylpiperidin-3-ol exists in published literature, piperidine derivatives are typically synthesized via:
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Mannich Condensation: A three-component reaction involving amines, aldehydes, and ketones to form β-amino carbonyl compounds. For example, 3-ethyl-2,6-diphenylpiperidin-4-one was synthesized using benzylamine, formaldehyde, and cyclohexanone.
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Reductive Amination: Conversion of ketones or aldehydes to amines using reducing agents like sodium cyanoborohydride.
A plausible route for 4-(aminomethyl)-1-benzylpiperidin-3-ol could involve:
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Benzylation of piperidin-3-ol via nucleophilic substitution.
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Introduction of the aminomethyl group at C4 through a Mannich-type reaction with formaldehyde and ammonia.
Stability Considerations
Piperidine derivatives with hydroxyl and amino groups are prone to tautomerization and oxidation. For instance, 2-aminoimidazothiadiazole (ITD) analogs degrade via tautomerization to imino-thiazolidine intermediates, which can undergo nucleophilic cyclization . Although stability data for 4-(aminomethyl)-1-benzylpiperidin-3-ol is lacking, the presence of a secondary alcohol and primary amine suggests susceptibility to similar degradation pathways.
Physicochemical and Pharmacokinetic Properties
Computed Physicochemical Parameters
Key properties derived from PubChem and VulcanChem data include:
The compound’s moderate polarity (TPSA ≈ 64.8 Ų) and low molecular weight suggest potential blood-brain barrier permeability, a desirable trait for central nervous system (CNS) therapeutics.
ADME Profile
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Absorption: The compound’s LogP value (unreported) is likely similar to its methylated analog (XLogP3 = 0.6), favoring passive diffusion across biological membranes .
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Metabolism: Primary amines are substrates for hepatic amine oxidases, potentially limiting oral bioavailability.
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Excretion: Renal excretion is probable due to the compound’s hydrophilicity.
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